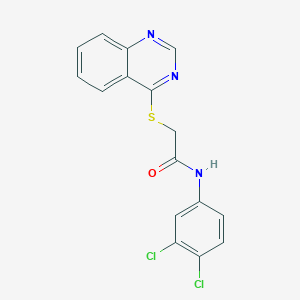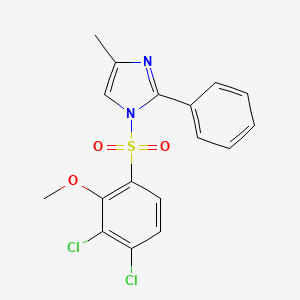
2-(2-Chlorophenyl)-1-(furan-3-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-(2-Chlorophenyl)-1-(furan-3-yl)ethan-1-one is a chemical entity that can be synthesized through various organic reactions involving furan derivatives and chlorophenol compounds. The structure of this compound includes a furan ring, which is a five-membered oxygen-containing heterocycle, and a 2-chlorophenyl group attached through an ethanone linkage.
Synthesis Analysis
The synthesis of related furan-containing compounds has been demonstrated through a photochemical route that allows for the formation of 2-substituted benzo[b]furans. This process involves a reaction between 2-chlorophenol derivatives and terminal alkynes, leading to the tandem formation of an aryl-C and a C-O bond via an aryl cation intermediate under metal-free conditions . Additionally, a photoinduced direct oxidative annulation method has been used to synthesize highly functionalized polyheterocyclic compounds, including those with furan rings, without the need for transition metals or oxidants .
Molecular Structure Analysis
The molecular structure of furan derivatives can be significantly affected by substituents on the furan ring. For instance, the substitution at the 6th position in 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one (FHC) influences the absorption and emission spectra, indicating changes in the electron density and overall dipole moment of the molecule . This suggests that the molecular structure of 2-(2-Chlorophenyl)-1-(furan-3-yl)ethan-1-one would also be sensitive to substituent effects, particularly at positions that affect the conjugation and electronic distribution within the molecule.
Chemical Reactions Analysis
Furan derivatives can undergo various chemical reactions, including multi-component synthesis processes. For example, a mixture of furan- or thiophene-2-carbonyl chloride, an isocyanide, and a dialkyl acetylenedicarboxylate can react to produce bifurans and 2-(thiophen-2-yl)furans . This indicates that the furan moiety in 2-(2-Chlorophenyl)-1-(furan-3-yl)ethan-1-one could potentially participate in similar multi-component reactions, leading to a diverse range of functionalized compounds.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-(2-Chlorophenyl)-1-(furan-3-yl)ethan-1-one are not detailed in the provided papers, the properties of similar furan-containing compounds can be inferred. The presence of a chlorophenyl group and a furan ring is likely to influence the compound's polarity, solubility, and reactivity. The electron-withdrawing effect of the chloro substituent and the electron-donating nature of the furan ring could affect the compound's stability and its behavior in various chemical environments. The physical properties such as melting point, boiling point, and solubility would depend on the specific molecular interactions and the compound's overall molecular geometry.
Aplicaciones Científicas De Investigación
Photochemical Synthesis Methods
A notable application of chlorophenyl-furan derivatives involves photochemical synthesis routes. Protti, Fagnoni, and Albini (2012) demonstrated a one-step metal-free photochemical reaction between 2-chlorophenol derivatives and terminal alkynes. This process, by tandem formation of an aryl-C and a C-O bond via an aryl cation intermediate, synthesizes 2-substituted benzo[b]furans under mild conditions, highlighting an environmentally friendly approach due to the use of less expensive chlorophenols over bromo or iodo analogues (Protti, Fagnoni, & Albini, 2012).
Biological Evaluation for Antitubercular Agents
In the realm of medicinal chemistry, Bhoot, Khunt, and Parekh (2011) explored the antitubercular potential of chlorophenyl-furan derivatives. Their work involved synthesizing a series of chalcones and acetyl pyrazoline derivatives containing the furan nucleus, which were then evaluated for their antibacterial, antifungal, and specifically antitubercular activities. This research underscores the importance of chlorophenyl-furan derivatives in developing new antitubercular agents (Bhoot, Khunt, & Parekh, 2011).
Application in Organic Synthesis
Karminski-Zamola and Jakopčić (1981) detailed the preparation of some 1-(2-furyl)-2-arylethylenes, where the furan nucleus is substituted with a methyl or p-chlorophenyl group. These compounds were prepared for photochemistry and photoelectron spectroscopy studies, indicating the utility of chlorophenyl-furan derivatives in advanced organic synthesis and analytical studies (Karminski-Zamola & Jakopčić, 1981).
Chemoenzymatic Synthesis and Optical Properties
Hara et al. (2013) reported on the lipase-catalyzed asymmetric acylation in the chemoenzymatic synthesis of furan-based alcohols. This study highlights the significance of chlorophenyl-furan derivatives in enzymatic reactions, offering insights into their potential for creating enantioselective compounds (Hara et al., 2013).
Additionally, Lukes et al. (2003) focused on the optical properties of furanic and thiophenic ethane-1,2-diones, presenting the synthesis, spectral measurements, and theoretical studies. Their work contributes to understanding the electronic and optical behaviors of compounds involving chlorophenyl-furan derivatives, which can be crucial for developing new materials and sensors (Lukes et al., 2003).
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-1-(furan-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2/c13-11-4-2-1-3-9(11)7-12(14)10-5-6-15-8-10/h1-6,8H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQQFZOJYYSEQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C2=COC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-1-(furan-3-yl)ethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(5-{[(4-Methylbenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile](/img/structure/B2516839.png)
![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2516842.png)
![1,7-dimethyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2516843.png)
![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone](/img/structure/B2516844.png)
![2,4-difluoro-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2516845.png)
![1-benzyl-N-[2-(2-methoxyphenoxy)ethyl]-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2516846.png)
![2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2516847.png)
![N-[2-(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide](/img/structure/B2516848.png)



![2-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]oxy}pyridine](/img/structure/B2516858.png)
![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((4-iodophenyl)amino)acrylonitrile](/img/structure/B2516859.png)